molecular formula C14H17NO4 B1525759 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid CAS No. 1044764-69-3

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid

Cat. No. B1525759
M. Wt: 263.29 g/mol
InChI Key: TWSXZRDGGYYYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid is a chemical compound used for pharmaceutical testing . It is available for research use only.


Molecular Structure Analysis

The molecular formula of 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid is C14H17NO4. This indicates that the compound contains 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.

Scientific Research Applications

Application 1: Deprotection of Boc Amino Acids and Peptides

  • Summary of Application: This research focuses on the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application: The method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .

Application 2: Dipeptide Synthesis

  • Summary of Application: This research discusses the use of Boc-protected amino acid ionic liquids for dipeptide synthesis .
  • Methods of Application: Room-temperature ionic liquids derived from commercially available Boc-protected amino acids were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 3: Synthesis of Thiazolidone-4-carboxylic Acid Derivatives

  • Summary of Application: This research focuses on the synthesis of thiazolidone-4-carboxylic acid derivatives, aiming to maximize hydrogen bonding interactions through the induction of suitable functionalities .

Application 4: Direct Introduction of the tert-butoxycarbonyl Group

  • Summary of Application: This research presents a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application: The method has been developed using flow .

Application 5: Synthesis of Amino Acid Ionic Liquids

  • Summary of Application: This research focuses on the synthesis of amino acid ionic liquids (AAILs) using tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application: Room-temperature ionic liquids derived from commercially available Boc-protected amino acids were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 6: Synthesis of Tertiary Butyl Esters

  • Summary of Application: This research presents a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application: The method has been developed using flow .
  • Results: The results or outcomes obtained are not specified in the available information .

Safety And Hazards

The safety data sheet for 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid indicates that it has an acute toxicity, oral, Category 4, H302 hazard classification . This means that if swallowed, it can be harmful. Always handle with appropriate safety measures.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSXZRDGGYYYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725441
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid

CAS RN

1044764-69-3
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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